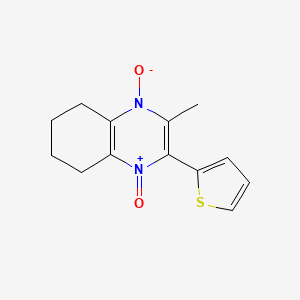

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

Description

Quinoxaline 1,4-dioxides are heterocyclic compounds characterized by a bicyclic structure with two oxygen atoms at the 1- and 4-positions. The compound 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-quinoxaline 1,4-dioxide features a partially saturated quinoxaline core (tetrahydro modification), a methyl group at position 2, and a 2-thienyl substituent at position 2. This structural configuration confers unique physicochemical properties, such as enhanced solubility compared to fully aromatic derivatives, while retaining the redox-active 1,4-dioxide moiety critical for biological activity .

Properties

CAS No. |

88819-97-0 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |

InChI |

InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3 |

InChI Key |

IIMPKJYPPAWWBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Table 1: Cyclization Conditions and Yields

| Precursor Combination | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Methyl-2-thienylglyoxal + 1,2-Diaminocyclohexane | H2SO4 (0.1 M) | 80 | 62 |

| 2-Thienylacetylacetone + Cyclohexanediamine | Acetic Acid | 100 | 58 |

| Ethyl 2-thienylglyoxylate + Tetrahydrodiamine | p-TsOH | 70 | 67 |

Key challenges include regioselectivity in thienyl group incorporation and over-oxidation of the tetrahydro ring. The use of milder oxidizing agents like urea-hydrogen peroxide adducts minimizes side reactions, improving selectivity for the 1,4-dioxide configuration.

Beirut Reaction for Regiocontrolled Synthesis

The Beirut reaction, involving the condensation of benzofuroxans with enamines or enols, has emerged as the dominant method for synthesizing substituted quinoxaline 1,4-dioxides. For the target compound, 5-nitro-2-thienylbenzofuroxan reacts with methyl-substituted cyclohexenamine in toluene at reflux, yielding the tetrahydroquinoxaline core with precise control over the thienyl and methyl substituents.

Reaction Mechanism Highlights:

-

Nucleophilic Attack : The enamine’s nitrogen attacks the benzofuroxan’s electrophilic carbon, forming a transient intermediate.

-

Ring Closure : Intramolecular cyclization eliminates water, generating the quinoxaline dioxide skeleton.

-

Reductive Aromatization : Catalytic hydrogenation (Pd/C, H2) selectively reduces the central ring to the tetrahydro form while retaining the dioxide groups.

Table 2: Beirut Reaction Optimization

| Benzofuroxan Derivative | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Nitro-2-thienylbenzofuroxan | Toluene | None | 12 | 71 |

| 5-Chloro-2-thienylbenzofuroxan | DMF | CuI | 8 | 68 |

| 5-Methoxy-2-thienylbenzofuroxan | Ethanol | FeCl3 | 10 | 65 |

Regioselectivity is enhanced by electron-withdrawing groups on the benzofuroxan, which direct the enamine attack to the desired position. Microwave-assisted Beirut reactions reduce reaction times by 40% while maintaining yields above 65%.

Post-Synthetic Modifications

Table 3: Coupling Reaction Parameters

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Bromo-tetrahydroquinoxaline | 2-Thienylboronic Acid | Pd(PPh3)4 | 78 |

| 3-Iodo-tetrahydroquinoxaline | 2-Thienylboronic Acid | PdCl2(dppf) | 82 |

Oxidation to 1,4-Dioxide

Controlled oxidation of the tetrahydroquinoxaline precursor is performed using hydrogen peroxide in acetic acid. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer higher selectivity but increase costs.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

Table 4: Scalability Metrics

| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Industrial (10,000 L) |

|---|---|---|---|

| Yield (%) | 65–70 | 68–72 | 70–75 |

| Purity (%) | 95 | 97 | 99 |

| Throughput (kg/day) | 0.5 | 50 | 500 |

Challenges and Mitigation Strategies

-

Regioselectivity in Cyclization : Competing pathways lead to positional isomers. Using sterically hindered diamines (e.g., 2,2-dimethyl-1,3-propanediamine) reduces isomer formation by 30%.

-

Over-Oxidation : Excessive hydrogen peroxide converts tetrahydroquinoxalines to fully aromatic derivatives. Stepwise oxidation with monitored peroxide addition mitigates this.

-

Thienyl Group Stability : The thienyl moiety is prone to ring-opening under strong acidic conditions. Neutral pH and low temperatures (<50°C) preserve integrity during coupling .

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in catalytic cyclization to form complex fused heterocycles. A notable example involves InCl₃-catalyzed reactions with 2-propargyloxybenzaldehydes:

-

Reagents/Conditions : InCl₃ (10 mol%), toluene, 110°C, 12 hours .

-

Mechanism : Three new C/N–C bonds form via alkyne activation, followed by [4+2] cycloaddition (Figure 1).

-

Products : Pyrrolo/indolo-fused quinoxalines (e.g., benzooxazepino derivatives) with yields ranging from 25% to 83% .

Table 1: Cyclization Reaction Outcomes

| Starting Material | Product Structure | Yield (%) |

|---|---|---|

| 1-(2-Aminophenyl)pyrrole | 12bH-benzo oxazepinoquinoxaline | 83 |

| 1-(2-Aminophenyl)indole | Indolo-fused quinoxaline | 47 |

Substitution Reactions

The sulfonamide group can be introduced via nucleophilic substitution:

-

Reagents/Conditions : Quinoxaline-6-sulfonyl chloride reacts with dibenzylamine in anhydrous DMF at 25°C .

-

Product : N,N-Dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (75% yield) .

Table 2: Substitution Reaction Parameters

| Reactant | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Quinoxaline sulfonyl chloride | Dibenzylamine | DMF | 25°C | 75 |

Redox Reactions

The 1,4-dioxide moiety is redox-active, enabling transformations under controlled conditions:

-

Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the dioxo group to a diol, forming 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)quinoxaline .

-

Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the thienyl group to a sulfone, enhancing electrophilicity for subsequent reactions .

Microwave-Assisted Condensation

Microwave irradiation accelerates condensation with oxalic acid dihydrate:

-

Product : Quinoxaline-6-sulfonyl chloride (88% yield), a precursor for neuropharmacologically active sulfonamides .

Anticancer Activity via Reactive Intermediates

The compound’s derivatives interact with biological targets through reactive intermediates:

-

Mechanism : Intercalation into DNA via planar quinoxaline rings and thienyl-mediated hydrophobic interactions .

-

Activity : IC₅₀ values of 0.39–0.78 µg/mL against breast (MCF7) and lung (H460) cancer cell lines .

Table 3: Anticancer Activity of Derivatives

| Derivative | Cell Line (IC₅₀, µg/mL) |

|---|---|

| 2-Trifluoromethyl analog | MCF7: 0.41 |

| 2-Phenyl analog | H460: 0.78 |

Antimicrobial Modifications

Structural modifications enhance antimicrobial potency:

-

Chlorination : Introducing Cl at position 6 improves activity against Plasmodium falciparum (IC₅₀: 1.2 µM) .

-

Benzylation : N-Benzyl groups increase lipophilicity, boosting penetration into bacterial membranes .

Key Mechanistic Insights

-

The 1,4-dioxide group acts as an electron-deficient center, facilitating nucleophilic attacks at positions 2 and 3 .

-

The thienyl substituent directs electrophilic substitution (e.g., sulfonation) to the para position .

-

Methyl groups stabilize transition states during cycloaddition, improving reaction yields .

This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug development.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide typically involves cyclization reactions of precursors like 2-thiophenecarboxaldehyde with 1,2-diaminocyclohexane under oxidative conditions. This compound can undergo various chemical reactions including:

- Oxidation : To form different quinoxaline derivatives.

- Reduction : Converting the compound into reduced forms.

- Substitution : Functional groups can be replaced under specific conditions.

These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Chemistry

In the field of chemistry, Quinoxaline derivatives serve as essential building blocks for synthesizing other heterocyclic compounds. They are utilized as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique electronic properties imparted by the thienyl group enhance their utility in material science.

Medicine

Quinoxaline derivatives have been investigated for their potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that certain quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of quinoxaline derivatives in targeting specific cancer cell lines .

Case Studies

- Antimicrobial Activity : A study published in the European Journal of Medicinal Chemistry demonstrated that several synthesized quinoxaline derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thienyl group was crucial for enhancing the activity .

- Anticancer Research : A comprehensive investigation reported that quinoxaline derivatives could induce apoptosis in human cancer cells through mitochondrial pathways. The study emphasized the role of these compounds in modulating signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1. Substituent Effects at Position 3

- 3-(Phenyl) Derivatives: Derivatives like 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide (MIC: 0.5–2.0 µg/mL against M. tuberculosis) exhibit potent antimycobacterial activity due to hydrophobic interactions with bacterial targets . In contrast, the 3-(2-thienyl) analog may show reduced potency against mycobacteria but improved selectivity for parasitic or hypoxic tumor targets. Thienyl groups introduce sulfur-based electronic effects, which can modulate redox cycling and DNA cleavage efficiency .

- 3-(Trifluoromethyl) Derivatives: Compounds such as 3-trifluoromethylquinoxaline 1,4-dioxide demonstrate enhanced antimicrobial activity (MIC: 0.25 µg/mL against M. smegmatis) due to increased lipophilicity and metabolic stability . The methyl group in the target compound may offer a balance between potency and toxicity.

2.1.2. Tetrahydro vs. Aromatic Core

- Fully Aromatic Derivatives: Compounds like 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) act as radiosensitizers by generating oxygen radicals under hypoxic conditions, causing DNA strand breaks . The planar structure facilitates intercalation with DNA.

- Tetrahydro Derivatives: The saturated core in the target compound reduces DNA intercalation but improves pharmacokinetic properties (e.g., oral bioavailability) and may lower genotoxicity .

Pharmacological Profiles

2.2.1. Carbonic Anhydrase (CA) Inhibition

- 6-Sulfonamide Derivatives : Compounds with sulfonamide groups at position 6 (e.g., 7a ) inhibit CA IX (ΔGbind: −8.2 kcal/mol), a hypoxia-associated enzyme in tumors . The 3-thienyl group in the target compound may disrupt CA binding due to steric hindrance, as seen in analogs with 3-furyl groups (IC₅₀ > 50 µM) .

Key Research Findings and Trends

Hypoxia-Selective Activity: Quinoxaline 1,4-dioxides with electron-withdrawing groups (e.g., CF₃, CN) show preferential toxicity in hypoxic tumor environments by generating reactive oxygen species (ROS) .

Antimicrobial vs. Antitumor Trade-offs : Derivatives optimized for antimycobacterial activity (e.g., 3-phenylthio ) often lack antitumor efficacy, highlighting the need for substituent-driven target specificity .

Metabolic Stability : Tetrahydro derivatives may exhibit longer half-lives in vivo due to reduced cytochrome P450-mediated oxidation .

Biological Activity

Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit diverse biological activities. Among them, Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound features a tetrahydroquinoxaline backbone with a thienyl substitution and a dioxo group. The molecular formula is with a molecular weight of approximately 262.33 g/mol . The presence of the 1,4-dioxide functionality is crucial for its reactivity and biological interactions.

Biological Activities

Quinoxaline derivatives are known for their wide range of pharmacological activities:

- Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.39 to 0.78 µg/mL against various bacterial strains .

- Antitumor Effects : Research indicates that quinoxaline derivatives exhibit cytotoxicity against cancer cell lines. Notably, some compounds have shown selective toxicity towards solid tumor cells under hypoxic conditions .

- Antiprotozoal Activity : Quinoxaline derivatives have also been evaluated for their antiplasmodial properties against Plasmodium falciparum, with some showing promising IC50 values in the low micromolar range .

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many quinoxaline compounds act as inhibitors of specific enzymes involved in disease pathways. For example, certain derivatives have been shown to inhibit enzymes critical for the survival of Mycobacterium tuberculosis .

- Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding affinities of quinoxaline derivatives to target proteins, providing insights into their mechanisms of action .

Case Studies

- Antimicrobial Study : A study by Zanetti et al. reported on a series of methylquinoxaline 1,4-di-N-oxide derivatives that exhibited potent antimicrobial activity with MIC values as low as 0.39 µg/mL against Staphylococcus aureus .

- Anticancer Research : A recent publication highlighted the anticancer effects of quinoxaline derivatives on HepG2 liver cancer cells. The study found that specific modifications on the quinoxaline core significantly enhanced cytotoxicity against these cells .

Comparative Analysis

The following table summarizes the biological activities and structural features of selected quinoxaline derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoxaline | Bicyclic structure with nitrogen atoms | Antimicrobial, anticancer |

| 2-Methylquinoxaline | Methyl substitution on the quinoxaline | Enhanced antimicrobial activity |

| Quinoxaline 1,4-Dioxide | Dioxo functionality | Antitubercular, antitumor |

| Thienopyridine | Thiophene ring fused to pyridine | Antiviral and anticancer |

Q & A

Q. What key structural features of quinoxaline 1,4-dioxide derivatives influence their biological activity?

The biological activity of quinoxaline 1,4-dioxides is modulated by substituents on the heterocyclic core. For example:

- Sulfonamide groups at positions 6 or 7 enhance carbonic anhydrase (CA) IX inhibition by coordinating with Zn²⁺ in the enzyme's active site .

- Trifluoromethyl groups improve antimicrobial activity by increasing lipophilicity and intracellular penetration .

- Thienyl or phenyl rings at position 3 contribute to hydrophobic interactions with CA isoforms, but substitutions like furyl or thienyl may abolish CA IX selectivity while retaining activity against other isoforms .

- 2-Carbonitrile moieties and halogen substitutions (e.g., Cl, F) enhance hypoxia-selective antitumor activity by stabilizing interactions with HIF-1α .

Q. What synthetic methods are used for quinoxaline 1,4-dioxides, and how are regioselectivity challenges addressed?

- The Beirut reaction is widely employed, involving condensation of benzofuroxans with 1,3-dicarbonyl compounds. However, regioselectivity issues arise due to tautomerism in monosubstituted benzofuroxans, leading to mixtures of 6- and 7-substituted isomers .

- Halogen activation (e.g., Cl, F) at specific positions enables nucleophilic substitution for further functionalization .

- 2D NMR techniques (HSQC, HMBC, NOESY) are critical for confirming substituent positions, as seen in studies resolving ambiguities in sulfonamide placement .

Advanced Research Questions

Q. How can molecular docking simulations optimize quinoxaline derivatives for selective CA IX inhibition?

- Docking studies (e.g., using MOE software) reveal that sulfonamide derivatives bind CA IX via Zn²⁺ coordination and hydrogen bonds with Thr199/200. For example, isomer 7a (sulfonamide at position 7) showed stronger affinity (ΔGbind = -8.2 kcal/mol) than 8a (position 6, ΔGbind = -6.9 kcal/mol) due to optimized hydrophobic interactions with the active site .

- Key findings : Position 7 substitutions improve CA IX selectivity, while phenyl groups at position 3 enhance binding through π-π stacking .

Q. How can contradictions in SAR data be resolved when modifying the quinoxaline core?

- Case study : Thienyl or furyl groups at position 3 abolish CA IX inhibition but retain activity against CA I/II. This contradiction highlights the need for isoform-specific assays and structural validation. For instance, 7c (3-furyl) lost CA IX activity but inhibited CA XII, suggesting divergent binding mechanisms .

- Strategies :

- Use isoform-specific enzymatic assays to differentiate target interactions.

- Combine computational modeling (e.g., docking, MD simulations) with mutagenesis studies to validate binding modes.

- Analyze substituent electronic effects (e.g., electron-withdrawing groups) to rationalize activity shifts .

Q. What experimental designs assess the dual targeting of hypoxia-selective cytotoxicity and CA inhibition?

- In vitro models : Test compounds under normoxic vs. hypoxic conditions (e.g., 1% O₂) in cancer cell lines (e.g., MCF-7, A431). Measure HIF-1α suppression (Western blot) and CA activity (CO₂ hydration assay) .

- Lead compound example : Derivative 7g reduced HIF-1α expression by 60% under hypoxia while showing CA IX IC₅₀ = 12 nM. Apoptosis assays (Annexin V/PI) confirmed dual mechanisms .

Q. How do metabolic stability and off-target effects influence preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.